Pentaethylene glycol monododecyl ether

Catalog No.
S577065
CAS No.
3055-95-6
M.F
C22H46O6
M. Wt
406.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaethylene glycol monododecyl ether

CAS Number

3055-95-6

Product Name

Pentaethylene glycol monododecyl ether

IUPAC Name

2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C22H46O6

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3

InChI Key

LAPRIVJANDLWOK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCO

Synonyms

C12E5, C12EO5, dodecylpentaethylene glycol monoether, pentaethylene glycol mono-n-dodecyl ether, pentaethylene glycol monododecyl ether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCO

The exact mass of the compound Pentaethylene glycol monododecyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Pentaethylene glycol monododecyl ether (CAS 3055-95-6), also known as C12E5 or Laureth-5, is a nonionic surfactant widely used as an emulsifier, wetting agent, and solubilizer. Its structure, featuring a 12-carbon hydrophobic tail (dodecyl) and a hydrophilic head of five ethylene glycol units, provides balanced properties suitable for both industrial formulations and biochemical research. This specific molecular geometry dictates its performance in reducing surface tension, forming micelles at a low critical micelle concentration (CMC), and its temperature-dependent phase behavior, which are key procurement considerations for applications ranging from cosmetics to membrane protein studies.

Substituting Pentaethylene glycol monododecyl ether (C12E5) with close analogs like C12E4 or C12E6 based on nominal chemical similarity can lead to process failure or inconsistent results. The number of ethylene oxide (EO) units directly controls the hydrophilic-lipophilic balance (HLB) and, critically, the cloud point—the temperature at which the surfactant phases out of aqueous solution. An increase in EO content raises the cloud point and water solubility. Therefore, a formulation optimized for the specific cloud point and micellar properties of C12E5 will exhibit undesirable phase separation or altered performance at its operating temperature if a different C12En analog is used. This makes precise selection of the ethoxylate chain length essential for thermal stability and application-specific performance.

Defined Mid-Range Cloud Point for Controlled Thermal Phase Behavior

Pentaethylene glycol monododecyl ether (C12E5) exhibits a distinct cloud point, the temperature for phase separation, that is highly sensitive to the length of its ethylene glycol chain. While specific values depend on concentration and additives, the cloud point of C12En surfactants systematically increases with the number of ethylene oxide (EO) units. For example, the cloud point for the C12 series increases from C12E4 (low temperature) through C12E5 to C12E6 (53.5 °C for a 1% solution). This positions C12E5 in a moderate temperature range, making it distinct from lower-EO analogs that phase separate near room temperature and higher-EO analogs that remain soluble at elevated temperatures.

Evidence DimensionCloud Point (1% Aqueous Solution)
Target Compound DataIntermediate between C12E4 and C12E6
Comparator Or BaselineC12E6: 53.5 °C
Quantified DifferenceSystematically lower than C12E6 and higher than C12E4, allowing for temperature-tuned applications.
Conditions1% aqueous solution of surfactant. Cloud point increases with ethylene oxide chain length.

This specific cloud point allows for the design of formulations that require phase separation or maximum activity at a predictable, moderate operating temperature, a property not available with its nearest neighbors.

High Surfactant Efficiency: Low Critical Micelle Concentration Compared to Longer-Chain Analogs

Pentaethylene glycol monododecyl ether (C12E5) demonstrates high efficiency, forming micelles at a very low concentration. Its critical micelle concentration (CMC) is approximately 0.06-0.07 mM (6-7 x 10⁻⁵ M) in water at 25 °C. This is lower than the CMC of its longer-chain analog, C12E8 (octaethylene glycol monododecyl ether), which has a CMC of 0.08 mM. A lower CMC indicates that less C12E5 is required to saturate surfaces and begin forming micelles, which is a key parameter for both performance and cost-effectiveness in applications.

Evidence DimensionCritical Micelle Concentration (CMC) at 25 °C
Target Compound Data~0.065 mM
Comparator Or BaselineC12E8: 0.08 mM
Quantified DifferenceC12E5 has a ~19% lower CMC than C12E8, indicating higher efficiency.
ConditionsAqueous solution at 25 °C.

A lower CMC translates to reduced material consumption and cost to achieve the desired surfactant effect, such as solubilization or emulsification.

Intermediate Micelle Aggregation Number for Specific Solubilization Capacity

The size of micelles, dictated by the aggregation number (Nagg), is a critical factor for solubilizing guest molecules. For C12E5, the aggregation number is dependent on micelle shape but has been calculated to be approximately 56 for spherical micelles and can range from 65 to 100 for cylindrical micelles. This property is directly influenced by the ethylene oxide chain length. Shorter chains (like in C12E4) would form smaller, more hydrophobic micelles, while longer chains (like in C12E8) form larger, more hydrated micelles. The intermediate aggregation number of C12E5 provides a specific micellar size and core environment, making it suitable for encapsulating molecules that are too large for smaller micelles but do not require the highly hydrated environment of larger ones.

Evidence DimensionMicelle Aggregation Number (Nagg)
Target Compound Data~56 (spherical) to 100 (cylindrical)
Comparator Or BaselineGeneral Trend: Nagg increases with ethylene oxide chain length in the C12En series.
Quantified DifferenceProvides a specific, intermediate micelle size compared to shorter (e.g., C12E4) and longer (e.g., C12E8) chain analogs.
ConditionsAqueous solution. The exact number depends on temperature, concentration, and resulting micelle geometry (spherical vs. cylindrical).

Selectively procuring C12E5 is justified when an application requires a specific micelle size to optimally solubilize, stabilize, or deliver a target compound or protein.

Formulations Requiring Temperature-Controlled Phase Separation or Activity

The well-defined, moderate cloud point of C12E5 makes it a strategic choice for smart fluids, cleaning formulations, or extraction systems where performance is maximized near the cloud point or where phase separation is needed to release a component or simplify separation post-process. Unlike analogs with lower or higher cloud points, C12E5 allows this behavior to be tuned within a common industrial and laboratory temperature range.

Efficient Solubilization in Biochemical and Pharmaceutical Systems

Due to its low critical micelle concentration (CMC), C12E5 is an economical and effective choice for applications requiring micellar solubilization, such as in drug transporter assays or the formulation of poorly water-soluble active ingredients. Its efficiency means less surfactant is needed to achieve the desired effect compared to analogs with higher CMCs, minimizing potential interference from excess monomers.

Formation of Vesicles and Microemulsions with Defined Curvature

The specific geometry and intermediate hydrophilic-lipophilic balance of C12E5 facilitate the formation of stable microemulsions and multilamellar vesicles under shear. This is valuable in creating structured delivery systems for cosmetics, pharmaceuticals, or in materials science where the specific curvature and domain size, governed by the surfactant's properties, are critical for performance.

Selective Solubilization of Membrane Proteins

In biochemistry, the choice of detergent is critical for extracting membrane proteins while preserving their structure and function. The specific ethylene glycol chain length of C12E5 provides a distinct micellar environment (size, hydration) that can be more effective for stabilizing certain proteins than shorter (e.g., C12E4) or longer (e.g., C12E8) chain detergents, justifying its selection after screening for optimal protein stability and activity.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3055-95-6

Wikipedia

Laureth-5

Use Classification

Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

3,6,9,12,15-Pentaoxaheptacosan-1-ol: ACTIVE

Dates

Last modified: 08-15-2023

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